molecular formula C11H15N3O B8792531 AKOS Z63P

AKOS Z63P

Cat. No.: B8792531
M. Wt: 205.26 g/mol
InChI Key: BSGCAADUBFYIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKOS Z63P is an organic compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a piperidine ring attached to the pyridinecarboxamide structure

Preparation Methods

The synthesis of AKOS Z63P involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

AKOS Z63P undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AKOS Z63P has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AKOS Z63P involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

AKOS Z63P can be compared with other similar compounds, such as:

    N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.

    N-Benzyl-4-chloro-2-pyridinecarboxamide: Another related compound with different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15)

InChI Key

BSGCAADUBFYIEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC1CCN(C(=O)[O-])CC1)c1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.2 g of the ethylene ketal of 4-(3-pyridinecarbonylamino)-1-piperidinecarboxylate and 20 mL of 6N HCl was heated under reflux for 6 h. The mixture was cooled, extracted with 20 mL of dichloromethane, then basified with 6N NaOH and extracted with 3×50 mL of chloroform. The combined chloroform extracts were dried over MgSO4 and concentrated under reduced pressure. Drying under vacuum gave 0.6 g of 4-(3-pyridinecarbonylamino)piperidine as an oil: 1H NMR (400 MHz, CDCl3) 8.96 (d, J=2 Hz, 1H), 8.72 (m, 1H), 8.10 (m, 1H), 7.40 (m, 2H).
[Compound]
Name
ethylene ketal
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
4-(3-pyridinecarbonylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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